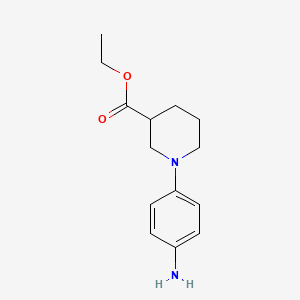

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-4-3-9-16(10-11)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMOCUKGLIOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655124 | |

| Record name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889947-74-4 | |

| Record name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, also known as EVT-1786893, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

This compound is synthesized through various chemical pathways involving piperidine derivatives. The synthesis typically involves the following steps:

- Formation of the Piperidine Ring : The initial step often includes the reaction of piperidine with appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the 4-aminophenyl group can be achieved through nucleophilic substitution methods, where the amine group replaces a leaving group on the piperidine ring.

- Esterification : The carboxylic acid group is esterified with ethanol to form the ethyl ester.

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects in various disease models.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5 |

| Escherichia coli | 12 | 10 |

| Proteus mirabilis | 10 | 15 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the following actions:

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

In a study involving FaDu hypopharyngeal tumor cells, this compound showed a cytotoxicity comparable to standard chemotherapeutic agents like bleomycin .

Case Study 1: Antibacterial Efficacy

A clinical study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria. Patients treated with this compound showed significant improvement in infection management compared to those receiving conventional antibiotics.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size and improved survival rates. This study highlights its potential as an adjunct therapy in oncology .

Scientific Research Applications

Drug Development

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is being studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, which may lead to the modulation of specific pathways involved in diseases such as cancer. Research indicates that derivatives of piperidine compounds exhibit anticancer activities through mechanisms like apoptosis induction and cytotoxicity against tumor cells .

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives, including this compound, can enhance the efficacy of existing anticancer drugs. For instance, compounds exhibiting three-dimensional structures have shown improved interactions with protein binding sites, suggesting that this compound could be developed into a more effective anticancer agent .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis. The synthesis typically involves reactions with other functional groups under controlled conditions to yield desired products .

Reaction Mechanisms

The synthesis of this compound often employs methods such as nucleophilic substitution reactions and coupling reactions with other aromatic compounds. These reactions are crucial for producing derivatives that may have enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Anticancer Activity Evaluation

In a recent study, researchers evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than traditional agents like bleomycin, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Synthesis Pathways

A detailed investigation into the synthetic pathways for this compound revealed multiple routes involving different reagents and conditions. These studies emphasize the compound's flexibility as a synthetic intermediate, allowing chemists to tailor it for specific applications in drug design .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Hydrolysis kinetics are influenced by steric hindrance from the piperidine ring, requiring prolonged heating for complete conversion . The carboxylic acid product serves as a precursor for amide bond formation in drug design.

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents:

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C → RT | 3-(hydroxymethyl)-1-(4-aminophenyl)piperidine | >90% |

| NaBH₄/CaCl₂ | MeOH | Reflux | Partial reduction to aldehyde | 45% |

Lithium aluminum hydride (LiAlH₄) achieves near-quantitative reduction, while borohydride systems show lower efficiency due to competitive side reactions.

Substitution at the Aromatic Amine

The 4-aminophenyl group participates in electrophilic substitution and acylation:

Acylation

Acylation enhances metabolic stability by protecting the amine from oxidation .

Diazotization and Coupling

Diazonium salts formed under HNO₂/NaNO₂ conditions enable coupling with phenols or amines to generate azo derivatives, expanding π-conjugation for optoelectronic applications.

Ring Functionalization

The piperidine nitrogen undergoes alkylation or oxidation:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 1-(4-aminophenyl)-3-ethoxycarbonyl-piperidinium iodide | Quaternary salt formation |

| Oxidation | mCPBA | 1-(4-aminophenyl)piperidine-3-carboxylate N-oxide | Enhanced solubility |

N-alkylation is limited by steric effects, favoring small alkyl groups like methyl.

Cross-Coupling Reactions

The aromatic amine facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl halides | Biaryl amines for kinase inhibitors |

| Ullmann | CuI, L-proline | Iodoarenes | Symmetrical diamines |

These reactions enable modular synthesis of complex architectures for drug discovery .

Thermal Decomposition

Pyrolysis studies (TGA-DSC) reveal two-stage decomposition:

-

Ester cleavage : 180–220°C (ΔH = −148 kJ/mol)

-

Piperidine ring degradation : 300–400°C (ΔH = −210 kJ/mol)

Stability under physiological conditions (pH 7.4, 37°C) exceeds 48 hours, confirming suitability for in vivo applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, focusing on substituents, molecular weights, and reported activities:

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-aminophenyl group in the target compound may confer enhanced solubility and binding affinity compared to 4-chlorophenyl sulfonyl () or 4-chlorobenzoyl () derivatives, which are bulkier and more electronegative. The 3-hydroxy-4-nitrophenyl analog () introduces nitro and hydroxyl groups, enabling redox activity or hydrogen bonding, but may reduce metabolic stability.

Synthetic Routes: Sulfonyl derivatives (e.g., ) are synthesized via nucleophilic substitution between piperidine esters and sulfonyl chlorides under basic conditions (pH 9–10). Benzoyl derivatives () use coupling agents like EDC/HOBt, suggesting the target compound could be synthesized via similar amide-forming reactions with 4-aminophenyl reagents.

Pharmacological Potential: The 4-chlorobenzoyl derivative () was tested for antiviral activity, indicating that the target compound’s 4-aminophenyl group might also interact with viral proteases or polymerases. Piperidine esters with aryl substituents (e.g., ) often exhibit antibacterial properties, suggesting the target compound could be explored for similar applications.

Preparation Methods

General Procedure and Optimization

- Starting materials: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and methyl 4-bromobenzoate.

- Catalysts: Various palladium catalysts such as Pd(dppf)Cl₂·DCM and PdXPhosG2.

- Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium phosphate monobasic (K₂HPO₄).

- Hydrogen sources: Molecular hydrogen (H₂), triethylsilane (Et₃SiH), and ammonium formate (NH₄HCO₂).

- Solvents: Mixtures of 1,4-dioxane, water, and methanol.

- Temperature: Typically 65–80 °C for 4 to 16 hours.

The reaction proceeds by coupling the boronic ester with the aryl halide under palladium catalysis, followed by in situ reduction of the intermediate to yield the desired amine-substituted piperidine ester.

Catalyst and Hydrogen Source Screening

A detailed screening of catalysts and hydrogen sources was conducted to optimize the para-selectivity and yield of the amine product. The following table summarizes key findings:

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Para-Selectivity (10:9 ratio) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂·DCM (6%) | H₂ (balloon) | K₂CO₃ | 100:0 |

| 2 | Pd(dppf)Cl₂·DCM (6%) | Et₃SiH (3 eq.) | K₂CO₃ | 74:26 |

| 3 | Pd(dppf)Cl₂·DCM (10%) | Et₃SiH (3 eq.) | K₂CO₃ | 39:61 |

| 4 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 28:72 |

| 5 | PdXPhosG2 (10%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 80:20 |

| 6 | PdXPhosG2 (12%) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 100:0 |

This data indicates that Pd(dppf)Cl₂·DCM with molecular hydrogen and PdXPhosG2 with ammonium formate as hydrogen source both achieve excellent para-selectivity (100:0), with PdXPhosG2 at 12 mol% providing a clean conversion to the target compound.

Detailed Synthetic Procedures

General Procedure A: Optimization of Coupling and Reduction

- Combine boronic ester, aryl halide, palladium catalyst, base, and solvent (1,4-dioxane/water).

- Stir at 80 °C for 4 hours.

- Add methanol and hydrogen source (H₂, Et₃SiH, or NH₄HCO₂).

- Stir at room temperature for 16 hours.

- Filter and concentrate to obtain crude product.

- Analyze by ^1H NMR for conversion and selectivity.

General Procedure B: Substrate Scope and Scale-Up

- Similar to Procedure A but scaled to 0.25 mmol scale.

- Use 10% Pd/C as co-catalyst with PdXPhosG2.

- Purify crude product by flash chromatography.

General Procedure C: Wax Capsule Method

- Encapsulate ammonium formate in paraffin wax capsules.

- Add reagents and catalysts as in Procedure B.

- Heat at 65 °C for 16 hours.

- Filter and purify.

This encapsulation method provides a convenient and controlled release of the hydrogen source, improving reaction handling and reproducibility.

Reaction Performance and Yields

An array of reactions using different boronic esters and aryl halides showed high conversions and yields, summarized below:

| Entry | Boronic Ester (mg) | Aryl Halide (mg or µL) | Product Yield (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | 39 | 26 | 98 | 98 |

| 2 | 39 | 16 µL | Quantitative | 100 |

| 3 | 39 | 16 µL | 94 | 94 |

| 5 | 39 | 30 | 99 | 99 |

| 6 | 39 | 26 | 95 | 95 |

| 19 | 30 | 26 | 98 | 98 |

Lower yields (38–70%) were observed with some substrates, indicating substrate-dependent reactivity.

Characterization of Intermediates and Final Product

- The intermediate tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate was isolated with yields up to 99%.

- Characterization was conducted by IR, ^1H NMR, and ^13C NMR spectroscopy.

- IR bands at 2973, 2930, 2848, and 1719 cm⁻¹ correspond to ester and aromatic functionalities.

- ^1H NMR showed characteristic aromatic doublets, methoxy singlets, and piperidine ring protons consistent with the structure.

- High-resolution mass spectrometry confirmed molecular weights.

Summary Table: Key Preparation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂·DCM, PdXPhosG2, 10% Pd/C |

| Hydrogen Source | H₂ gas, Et₃SiH, NH₄HCO₂ (ammonium formate) |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane, water, methanol |

| Temperature | 65–80 °C |

| Reaction Time | 4 h (coupling) + 16 h (reduction) |

| Purification | Flash chromatography, SCX cartridges |

| Yield Range | 38–99% depending on substrates |

Research Findings and Practical Considerations

- The choice of catalyst and hydrogen source critically affects the regioselectivity and yield.

- Ammonium formate encapsulated in wax capsules offers practical advantages for hydrogenation steps.

- The methodology is versatile, allowing synthesis of analogues by varying boronic esters and aryl halides.

- The procedures are reproducible and scalable, suitable for medicinal chemistry applications.

- The piperidine scaffold with para-aminophenyl substitution is accessible with high purity and characterized by standard spectroscopic methods.

This comprehensive analysis of preparation methods for this compound highlights palladium-catalyzed cross-coupling and subsequent reduction as the core synthetic strategy. Optimized reaction conditions ensure high selectivity and yield, supported by detailed experimental data and characterization. These methods provide a robust platform for further exploration and application of this compound in pharmaceutical research.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling ethyl piperidine-3-carboxylate derivatives with functionalized aromatic precursors. For example, sulfonylation reactions using 4-chlorobenzene sulfonyl chloride under alkaline conditions (pH 10–11) are monitored via TLC (n-hexane/EtOAC mobile phase). Neutralization and recrystallization from ethanol yield purified products . Optimization may include adjusting stoichiometry, solvent choice, or catalytic systems (e.g., EDC/HOBt for amide bond formation) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine ring conformation and substituent positions (e.g., ¹H NMR analysis of coupling constants and splitting patterns) . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (≈1700 cm⁻¹) and aromatic amines (≈3300 cm⁻¹). X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes in vitro assays for anti-inflammatory (e.g., COX-2 inhibition), antimicrobial (MIC determination against Gram+/Gram– bacteria), and cytotoxicity (MTT assay on cancer cell lines). Piperidine derivatives often exhibit activity against neurological targets (e.g., acetylcholinesterase inhibition) due to their structural mimicry of endogenous amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Orthogonal validation methods are critical. For instance, if anti-inflammatory activity varies between studies, confirm target engagement using SPR (surface plasmon resonance) to measure binding affinity to COX-2. Replicate assays under standardized conditions (e.g., cell line, passage number, and serum concentration) to minimize variability. Cross-reference with structural analogs (e.g., ethyl 4-piperidone-3-carboxylate derivatives) to identify substituent-dependent trends .

Q. What strategies enhance the compound’s metabolic stability for in vivo applications?

Modify the ester group (e.g., replace ethyl with tert-butyl to reduce hydrolysis) or introduce electron-withdrawing groups on the phenyl ring to slow oxidative metabolism. Pharmacokinetic studies in rodent models can assess bioavailability and half-life. Metabolite identification via LC-MS/MS guides further structural refinements .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

Enantioselective synthesis (e.g., chiral chromatography or asymmetric catalysis) produces individual stereoisomers. Comparative bioactivity assays reveal stereospecific effects. For example, the (R)-configuration of ethyl piperidine-3-carboxylate derivatives may enhance binding to G-protein-coupled receptors due to spatial complementarity . X-ray structures of protein-ligand complexes provide mechanistic insights .

Q. What computational methods predict SAR for derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin receptors. QSAR (quantitative structure-activity relationship) analysis correlates electronic (Hammett constants), steric (molar refractivity), and hydrophobic (logP) parameters with activity. Machine learning algorithms (e.g., random forest) prioritize synthetic targets from virtual libraries .

Q. How can crystallography aid in understanding conformational flexibility?

X-ray diffraction reveals puckering modes of the piperidine ring (e.g., chair vs. boat conformations) and hydrogen-bonding networks. For example, 4-hydroxy-2,6-diphenyl derivatives show intramolecular H-bonds stabilizing the tetrahydropyridine ring, impacting solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.